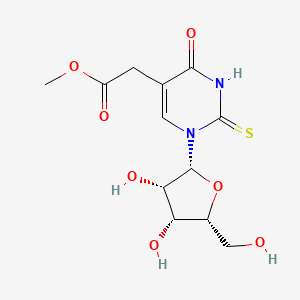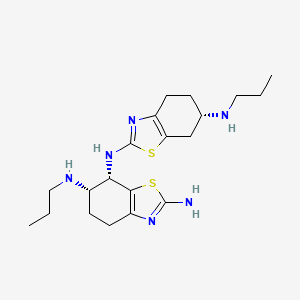
1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Pyrrolidin-1-ylethyl)indole is a synthetic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
准备方法
The synthesis of 1-(2-pyrrolidin-1-ylethyl)indole can be achieved through various methods. One common approach involves the reaction of indole with 2-bromoethylpyrrolidine under basic conditions. This reaction typically uses a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial production methods for indole derivatives often involve catalytic processes. For instance, palladium-catalyzed cross-coupling reactions can be employed to construct the indole framework with high efficiency and selectivity. These methods are scalable and suitable for large-scale production.
化学反应分析
1-(2-Pyrrolidin-1-ylethyl)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common for indole derivatives. For example, nitration can be achieved using nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields ketones or acids, while substitution reactions introduce various functional groups onto the indole ring.
科学研究应用
1-(2-Pyrrolidin-1-ylethyl)indole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in studies related to neurotransmitter systems due to its structural similarity to serotonin and other indole-based neurotransmitters.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the field of neuropharmacology.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
作用机制
The mechanism of action of 1-(2-pyrrolidin-1-ylethyl)indole involves its interaction with various molecular targets. Due to its indole structure, it can bind to serotonin receptors and other neurotransmitter receptors, influencing their activity. This interaction can modulate neurotransmitter release and uptake, affecting various physiological processes.
相似化合物的比较
1-(2-Pyrrolidin-1-ylethyl)indole can be compared to other indole derivatives such as:
Tryptamine: A naturally occurring compound with a similar indole structure but different side chains.
Serotonin: A neurotransmitter with an indole core, playing a crucial role in mood regulation.
Melatonin: Another indole derivative involved in regulating sleep-wake cycles.
The uniqueness of 1-(2-pyrrolidin-1-ylethyl)indole lies in its specific pyrrolidine substitution, which can alter its chemical properties and biological activity compared to other indole derivatives.
This comprehensive overview highlights the significance of 1-(2-pyrrolidin-1-ylethyl)indole in various fields of research and its potential applications
属性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
IUPAC 名称 |
1-(2-pyrrolidin-1-ylethyl)indole |
InChI |
InChI=1S/C14H18N2/c1-2-6-14-13(5-1)7-10-16(14)12-11-15-8-3-4-9-15/h1-2,5-7,10H,3-4,8-9,11-12H2 |
InChI 键 |
JCCLGASPCREPRT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCN2C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


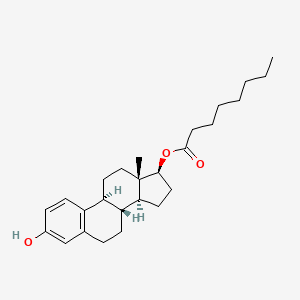
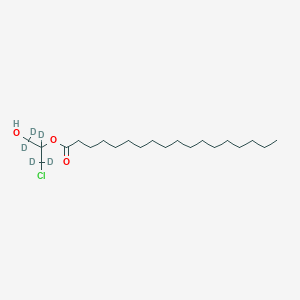
![2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)
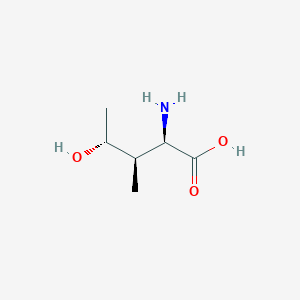
![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)

![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)

![5-[2-[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-hydroxybenzaldehyde](/img/structure/B13845626.png)
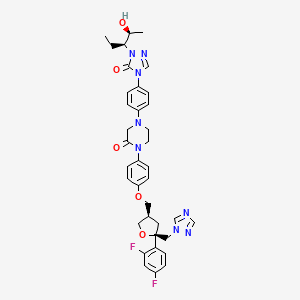
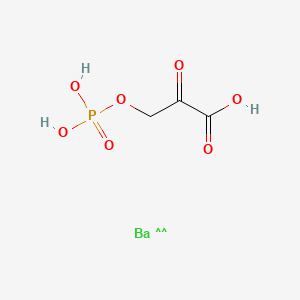
![2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid](/img/structure/B13845633.png)
